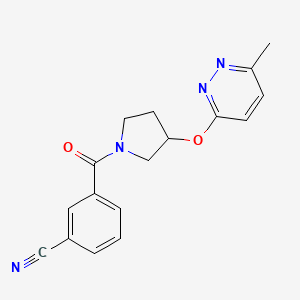![molecular formula C19H17N7O2 B2663495 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034557-75-8](/img/structure/B2663495.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and a quinoline ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen in the triazolo[4,3-a]pyrazine ring and the quinoline ring could potentially allow for hydrogen bonding .
Scientific Research Applications
Synthesis and Chemical Reactions
Research into triazolo[4,3-a]pyrazine derivatives, like N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide, has shown their utility in various chemical reactions and synthesis processes. For instance, the use of chitosan as a heterogeneous catalyst under microwave irradiation facilitates the preparation of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives. These derivatives undergo reactions to produce compounds with carbonylpyrazole and carbonylisoxazole side chains, highlighting their versatility in synthetic chemistry (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011).
Antimicrobial and Antitumor Activities
Enaminones derived from triazolo[4,3-a]pyrazine structures have been explored for their potential in producing substituted pyrazoles with significant antimicrobial and antitumor activities. These compounds, upon reacting with various amines and methylene compounds, generate a diverse array of pyrazole derivatives exhibiting cytotoxic effects against cancer cell lines and inhibitory effects against bacterial strains, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Cardiovascular Agents
Triazolo[4,3-a]pyrazine derivatives have also been identified as potential cardiovascular agents. Studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolo[4,3-a]pyrazine, revealed compounds with promising coronary vasodilating and antihypertensive activities. These findings underscore the potential of triazolo[4,3-a]pyrazine derivatives in developing new treatments for cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Synthesis of Heterocyclic Compounds
Triazolo[4,3-a]pyrazine and its derivatives play a crucial role in the synthesis of a wide range of heterocyclic compounds, offering pathways to create novel structures with potential pharmaceutical applications. For example, the desulfurative cyclization technique facilitates the synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting the methodological advancements and the diversity of compounds that can be synthesized using triazolo[4,3-a]pyrazine as a building block (Ramesha, Sandhya, Kumar, Hiremath, Mantelingu, & Rangappa, 2016).
Future Directions
properties
IUPAC Name |
2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNCWINDGBBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

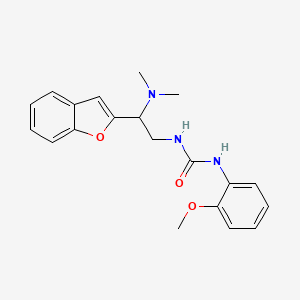
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2663417.png)
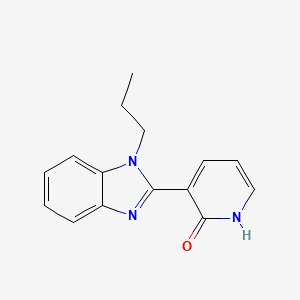

![2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2663420.png)
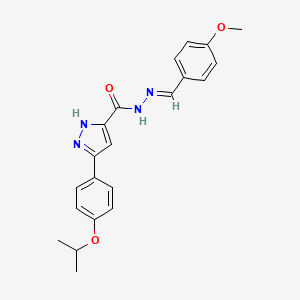
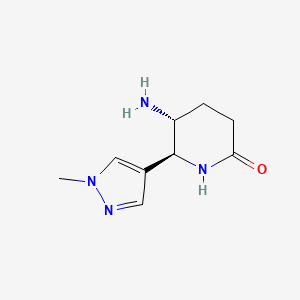
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2663425.png)
![2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one](/img/structure/B2663426.png)
![Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride](/img/structure/B2663431.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)
![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)
